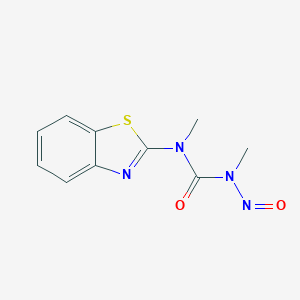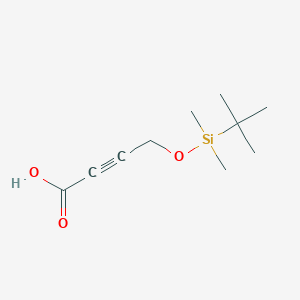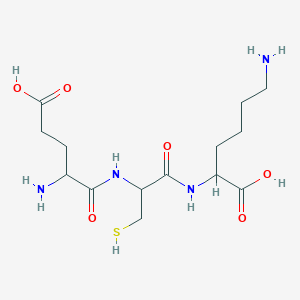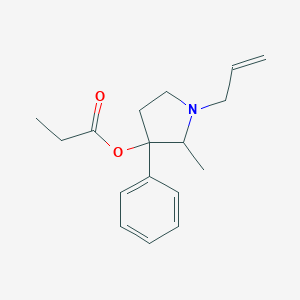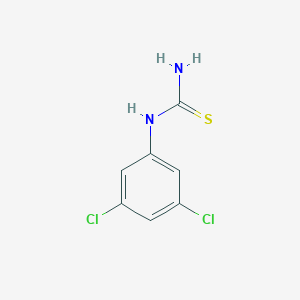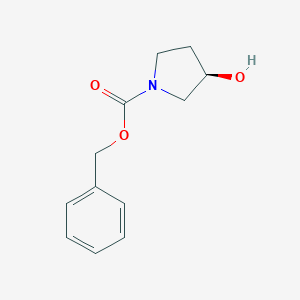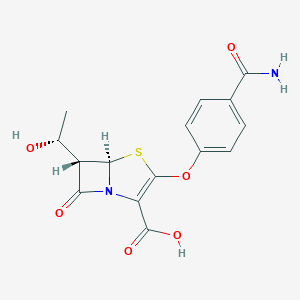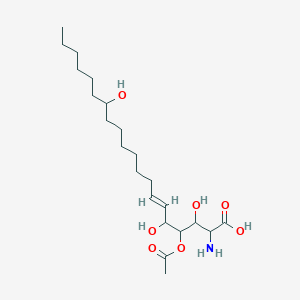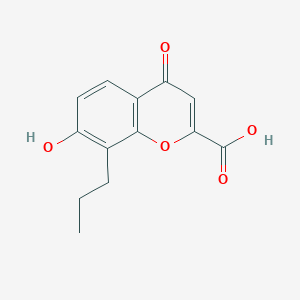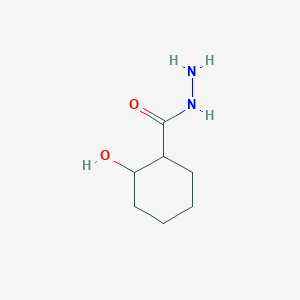![molecular formula C14H16N2O B024846 (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile CAS No. 106565-71-3](/img/structure/B24846.png)
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Overview
Description
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile is a chiral compound with significant applications in medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a hexahydro-oxazolo[3,2-a]pyridine ring fused with a phenyl group and a nitrile functional group. Its stereochemistry is defined by the (3S,5R,8aS) configuration, contributing to its specific biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile typically involves the following steps:
Formation of the Oxazolidine Ring: The initial step often involves the cyclization of an amino alcohol with a suitable aldehyde or ketone to form an oxazolidine intermediate.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Nitrile Group Addition: The nitrile group is typically introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.
Major Products
Oxidation Products: Oxazolone derivatives.
Reduction Products: Amines.
Substitution Products: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can induce chirality in the resulting products.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an intermediate in the synthesis of pharmaceuticals targeting neurological or cardiovascular conditions.
Industry
Industrially, this compound is used in the production of fine chemicals and as a precursor for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
(3R,5S,8aR)-(-)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile: This enantiomer has the opposite stereochemistry and may exhibit different biological activities.
Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile: Without specific stereochemistry, this compound may have different reactivity and biological properties.
Uniqueness
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and drug development, where chirality plays a crucial role in the efficacy and safety of pharmaceuticals.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMNZGZXHZLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188558 | |
| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402846-46-2 | |
| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402846-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile considered a valuable building block in organic synthesis?
A1: This compound serves as a chiral 1,4-dihydropyridine equivalent, making it highly valuable for synthesizing substituted piperidines. Its rigid structure and the presence of the cyano group offer multiple avenues for diastereoselective transformations. []
Q2: What are some notable synthetic applications of this compound?
A2: Researchers have successfully used this compound to synthesize various biologically relevant molecules:
- 1,8-Diazaspiro[5.5]undecane derivatives: These compounds, structurally related to the poison-dart frog alkaloid perhydrohistrionicotoxin, were prepared via nucleophilic additions to the cyano group followed by cyclization. []
- Optically Pure Pipecolic Acid and Derivatives: This essential amino acid and its 2- and 6-substituted derivatives have been accessed through alkylation reactions using this compound as a starting point. []
- Spirocyclic Aminochroman Derivatives: This synthesis utilized a CN(R,S) methodology with this compound, targeting compounds with potential pharmacological activity. []
- 2-(1-Aminoalkyl)piperidines: These compounds were synthesized via LiAlH4 reduction and subsequent reactions, highlighting the versatility of the cyano group in this compound. []
Q3: Are there limitations to using this compound in synthesis?
A3: While versatile, some synthetic routes may require multiple steps to reach the desired target. For instance, accessing 9-azabicyclo(3,3,1)non-2-enes, a class of granatanine compounds, involved several steps and highlighted the importance of double bond geometry in the cyclization process. []
Q4: What analytical techniques are useful for characterizing compounds derived from this compound?
A4: Standard spectroscopic methods such as NMR and mass spectrometry are routinely used. Additionally, chiral separation techniques like capillary electrophoresis with chiral selectors (e.g., β-cyclodextrin) can be employed to determine the enantiomeric purity of the synthesized compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


